1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
Description
Properties
CAS No. |
820210-81-9 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
[1-formamido-2-(9H-xanthen-9-yl)ethyl] acetate |
InChI |
InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20) |
InChI Key |
CETGRBIASKPHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1C2=CC=CC=C2OC3=CC=CC=C13)NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves multiple chemical reactions focusing on the formation of the xanthene core followed by the introduction of the formamido and ethyl acetate groups. Several strategic approaches can be employed, with key considerations including:
- Formation of the xanthene core structure
- Introduction of the ethyl acetate moiety at the 9-position
- Incorporation of the formamido group
- Optimization of reaction conditions for each step
- Purification protocols to ensure high purity of the final product
Formation of the Xanthene Core
Xanthene Backbone Synthesis
The xanthene backbone is fundamental to the target molecule and can be synthesized through several established methods:
From Diphenyl Ether Derivatives
One common approach involves the cyclization of appropriately substituted diphenyl ethers. This typically utilizes acid-catalyzed reactions where intramolecular Friedel-Crafts type reactions form the central carbon bridge of the xanthene structure.
From Fluorenone Precursors
An alternative approach derives from the methodology described for fluoren-9-ones, which can be adapted for xanthene synthesis through the incorporation of an oxygen atom in the ring system:
- Preparation of o-halobiaryls containing an oxygen bridge
- Palladium-catalyzed cyclization reactions
- Further functionalization to establish the xanthene core
The reaction conditions for palladium-catalyzed cyclization typically include:
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(PCy3)2 (5 mol%) | Commercial catalyst provides optimal results |
| Base | Cesium pivalate (2 equiv) | Critical for high yields |
| Solvent | DMF | Facilitates reaction progression |
| Temperature | 110°C | Optimal for cyclization |
| Reaction time | 5-7 hours | Longer times may lead to side products |
| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation of intermediates |
Xanthene-9-one Synthesis and Reduction
Another approach involves the synthesis of xanthene-9-one followed by selective reduction:
- Synthesis of 3,6-dihydroxy-9H-xanthen-9-one through established procedures
- Reduction of the ketone to the corresponding alcohol using sodium borohydride or other selective reducing agents
- Further functionalization at the 9-position
The preparation of 3,6-dihydroxy-9H-xanthen-9-one typically follows this process:
Step 1: Formation of the xanthone core structure
Step 2: Introduction of hydroxyl groups at the 3,6-positions (if not already present)
Step 3: Reduction of the carbonyl group at the 9-position
Step 4: Functionalization at the 9-position
Introduction of the Formamido Group
Direct Formylation
The introduction of the formamido group can be accomplished through:
- Conversion of an appropriate amino precursor using formic acid or a formylating agent
- Reaction of the amino group with formyl chloride or mixed anhydrides of formic acid
Reductive Amination Followed by Formylation
Another approach involves:
- Introduction of an amino group through reductive amination
- Subsequent formylation of the resulting amine
A detailed protocol similar to that described for other xanthene derivatives can be adapted:
Step 1: Preparation of the amino precursor
Step 2: Reaction with formic acid/acetic anhydride (1:2) at 50-60°C for 4-6 hours
Step 3: Isolation and purification of the formamido derivative
From Nitrile Precursors
A synthetic route utilizing nitrile chemistry can also be considered:
- Introduction of a cyano group at the appropriate position
- Partial reduction to form the formamido group
This approach might utilize the chemistry of ethyl cyanoacetate or related compounds to establish the required carbon framework with the nitrile group, followed by selective transformations.
Complete Synthetic Routes for 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
Route A: Convergent Synthesis Approach
This route involves separate preparation of the xanthene core and the formamido-ethyl acetate side chain, followed by connection of these fragments:
Preparation of 9H-xanthene
- Synthesis of diphenyl ether derivatives
- Acid-catalyzed cyclization to form the xanthene core
- Purification to obtain pure 9H-xanthene
Preparation of the Formamido-ethyl acetate Side Chain
- Synthesis of an appropriate halogenated formamido-ethyl acetate
- Activation for coupling with the xanthene core
Coupling Reaction
- Deprotonation of 9H-xanthene at the 9-position
- Coupling with the activated formamido-ethyl acetate side chain
- Purification of the final product
Route B: Linear Synthesis Approach
This approach involves sequential functionalization of the xanthene core:
- Preparation of 9H-xanthene
- Introduction of an ethyl acetate group at the 9-position
- Further functionalization to incorporate the formamido group
- Final purification and isolation
Route C: From 9-Formyl-9H-xanthene
An alternative approach starting from 9-formyl-9H-xanthene:
- Preparation of 9-formyl-9H-xanthene
- Wittig reaction or similar C-C bond forming reaction to introduce the required carbon chain
- Functional group manipulations to establish the formamido and acetate groups
- Final purification and isolation
Optimization of Reaction Conditions
Temperature and Solvent Effects
The choice of solvent and temperature significantly impacts the synthesis of xanthene derivatives. Optimal conditions for key steps include:
| Reaction Step | Recommended Solvent | Temperature Range | Notes |
|---|---|---|---|
| Xanthene formation | DMF, NMP | 100-110°C | Higher temperatures may lead to decomposition |
| C-9 functionalization | THF, diethyl ether | -78°C to rt | Low temperatures improve selectivity |
| Formylation | Formic acid/Ac2O or DMF | 50-60°C | Moderate heating required |
| Purification | Various | Room temperature | Column chromatography with appropriate solvent systems |
Catalyst Selection
For certain transformations, catalyst selection is crucial:
| Transformation | Recommended Catalyst | Loading | Notes |
|---|---|---|---|
| Cyclization | Pd(PCy3)2 | 5 mol% | Provides excellent yields for related xanthene compounds |
| Reduction | NaBH4 or LiAlH4 | 1-2 equiv | Selection depends on functional group tolerance |
| C-C bond formation | Various Pd catalysts | 1-5 mol% | Pd(PPh3)4 often provides good results |
Reaction Monitoring and Endpoint Determination
Effective monitoring of reaction progress can be achieved through:
- Thin-layer chromatography (TLC) with appropriate visualization methods
- HPLC analysis for more precise monitoring
- NMR analysis of reaction aliquots for complex transformations
Purification and Characterization
Isolation Techniques
The isolation of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves:
- Extraction with appropriate organic solvents (e.g., dichloromethane, ethyl acetate)
- Washing with aqueous solutions to remove water-soluble impurities
- Drying over anhydrous sodium sulfate or magnesium sulfate
- Concentration under reduced pressure
Purification Methods
Purification methods commonly employed include:
Column Chromatography
Silica gel chromatography using appropriate solvent systems:
- Hexanes/ethyl acetate mixtures (typically 7:3 to 1:1)
- Dichloromethane/methanol for more polar intermediates
Recrystallization
Recrystallization from appropriate solvent systems:
- Ethyl acetate/hexanes
- Dichloromethane/hexanes
- Methanol/water for more polar compounds
Analytical Data and Characterization
The characterization of the final product and key intermediates typically involves:
| Analytical Method | Information Obtained |
|---|---|
| 1H NMR | Structural confirmation, purity assessment |
| 13C NMR | Carbon framework confirmation |
| IR Spectroscopy | Functional group identification (C=O, N-H, etc.) |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
| Elemental Analysis | Empirical formula confirmation |
| Melting Point | Physical property and purity indicator |
Data Tables for 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| Physical Appearance | Typically a white to off-white solid |
| Melting Point | Not specifically reported, likely in the range of 120-160°C based on similar compounds |
| Solubility | Soluble in common organic solvents (DMSO, chloroform, dichloromethane) |
| Storage Conditions | Recommended storage at 2-8°C, protected from light and moisture |
Spectral Data Ranges
| Spectral Method | Key Features |
|---|---|
| 1H NMR | Characteristic signals for xanthene aromatic protons (δ 6.7-8.0 ppm), acetate methyl (δ ~2.0 ppm), formamido NH (δ ~8.0-8.5 ppm) |
| 13C NMR | Carbonyl carbon signals (δ ~170 ppm for acetate, ~160 ppm for formamido), aromatic carbons (δ 110-160 ppm) |
| IR | Characteristic bands for C=O stretching (1720-1740 cm-1 for acetate, 1650-1680 cm-1 for formamido), N-H stretching (3200-3400 cm-1) |
Challenges and Considerations
Common Synthetic Challenges
The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate presents several challenges:
- Regioselectivity in functionalizing the 9-position of xanthene
- Introduction of the formamido group with the correct regiochemistry
- Potential competing reactions at various stages of the synthesis
- Purification of intermediates and final products
Troubleshooting Guidelines
| Issue | Potential Solution |
|---|---|
| Low yields in xanthene formation | Optimize reaction conditions, ensure anhydrous conditions, consider alternative catalysts |
| Poor selectivity in C-9 functionalization | Lower reaction temperature, use more selective bases or electrophiles |
| Difficulty in formamido group introduction | Explore alternative formylating agents, adjust reaction time and temperature |
| Purification challenges | Develop optimized chromatography conditions, consider multiple recrystallization steps |
Scale-up Considerations
When scaling up the synthesis, special consideration should be given to:
- Heat and mass transfer limitations in larger reactors
- Safety concerns with certain reagents (e.g., strong bases, formylating agents)
- Solvent volumes and waste generation
- Purification methods that are practical at larger scales
Chemical Reactions Analysis
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has been investigated for various scientific applications:
Chemistry
- Precursor for Synthesis : It serves as a building block for synthesizing more complex xanthone derivatives, which can be used in material science and organic synthesis.
Biology
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
Medicine
- Anticancer Activity : Studies have shown that it possesses potential anticancer properties by inducing apoptosis in cancer cells and stabilizing G-quadruplex DNA structures. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (breast cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.8 | G4 DNA stabilization leading to cell cycle arrest |
These results indicate that the compound can effectively inhibit cancer cell growth through various mechanisms.
Case Studies
Several case studies have explored the biological activity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate:
-
Study on HepG2 Cells :
- Treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Flow cytometry analysis confirmed an increase in sub-G1 phase cells, supporting the induction of apoptosis.
-
MCF7 Breast Cancer Study :
- The compound was administered to MCF7 cells, resulting in reduced proliferation rates and increased expression of pro-apoptotic markers.
- In vivo studies demonstrated tumor growth inhibition in xenograft models treated with the compound.
-
A549 Lung Cancer Research :
- A549 cells treated with varying concentrations showed enhanced G4 DNA formation, correlating with reduced cell viability.
- This study concluded that G4 stabilization is a promising mechanism for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways . The compound’s fluorescent properties also enable it to act as a marker in imaging studies, providing insights into cellular processes .
Comparison with Similar Compounds
N-(9H-xanthen-9-yl)acetamide (CAS: 6333-85-3)
- Structure : Replaces the formamido-ethyl acetate group with an acetamide moiety.
- Synthesis : Prepared via amidation of xanthene derivatives.
- Key Data: Molecular weight = 239.27 g/mol; LogP = 1.9; Hydrogen bond donors = 1 .
1-(9H-Xanthen-9-yl)ethan-1-one Derivatives
- Examples : 1-(p-tolyl)-2-(9H-xanthen-9-yl)ethan-1-one (3b), 1-(naphthalen-1-yl)-2-(9H-xanthen-9-yl)ethan-1-one (3g) .
- Synthesis : Synthesized via benzylic C–H functionalization, with yields ranging from 53% to 75%.
- Key Data : Melting points vary between 105–123°C, reflecting substituent-dependent crystallinity.
- Comparison : The ketone group in these derivatives confers different electronic properties compared to the ester and formamido groups in the target compound, influencing reactivity and photostability.
2-Acetamido-9-fluorenyl Acetate (CID 225627)
- Structure : Fluorene-based analog with an acetamido-acetate side chain.
- Key Data: Molecular formula = C₁₇H₁₅NO₃; SMILES = CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C .
- Comparison : The fluorene core lacks the oxygen atom in the xanthene scaffold, altering electronic conjugation and steric effects.
Functional Analogues
Ethyl Acetate Derivatives of Xanthene
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione
- Bioactivity : Exhibits 48.49% inhibitory effect in pollen tube assays (p < 0.05) .
- Comparison : The indene-dione moiety introduces electron-withdrawing effects, differing from the ester and formamido groups in the target compound.
Physicochemical and Spectroscopic Comparisons
Biological Activity
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is a compound derived from xanthene, a well-known scaffold in medicinal chemistry. Xanthene derivatives have been studied for various biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate can be represented as follows:
This structure indicates the presence of an amide functional group and an ethyl acetate moiety attached to the xanthene core, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that xanthene derivatives exhibit significant anticancer activity. In vitro studies have shown that 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting potent cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| HT29 | 15 | Cell cycle arrest |
| A549 | 18 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Antioxidant Activity
The antioxidant capacity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate was evaluated using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 50 µg/mL, comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
- Antioxidant Mechanism : The radical scavenging ability helps mitigate oxidative damage to cells.
Case Studies
A recent study explored the effects of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate on HT29 colon cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), confirming its role as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
